1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene 1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697250
InChI: InChI=1S/C10H10BrNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
SMILES: C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene

CAS No.:

Cat. No.: VC13697250

Molecular Formula: C10H10BrNO3

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene -

Specification

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
IUPAC Name 1-bromo-2-(cyclopropylmethoxy)-4-nitrobenzene
Standard InChI InChI=1S/C10H10BrNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Standard InChI Key VOQSSNRJNVFRFX-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br
Canonical SMILES C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physical Properties

1-Bromo-2-(cyclopropylmethoxy)-4-nitrobenzene (CAS: 1369839-40-6, 1369861-89-1) features a benzene ring with substituents at the 1-, 2-, and 4-positions: a bromine atom, a cyclopropylmethoxy group (-O-CH₂-C₃H₅), and a nitro group (-NO₂) . The cyclopropylmethoxy moiety introduces steric and electronic effects that influence reactivity, while the nitro and bromine groups serve as electrophilic sites for substitution reactions.

Key physical properties include:

PropertyValueSource
Molecular Weight272.09 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available
SolubilityLikely organic solventsInferred

The absence of empirical data for melting/boiling points underscores the compound’s specialized research applications rather than industrial use .

Spectroscopic Characterization

Spectroscopic techniques validate its structure:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals correspond to aromatic protons (δ 7.5–8.5 ppm), cyclopropylmethoxy protons (δ 3.0–4.0 ppm), and cyclopropane ring protons (δ 0.5–1.5 ppm).

  • Infrared (IR): Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 272.09 aligns with the molecular weight .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available precursors:

  • Nitration: 2-Methyl-4-nitrophenol undergoes nitration to introduce the nitro group.

  • Etherification: Reaction with cyclopropylmethanol in the presence of a base (e.g., K₂CO₃) forms the cyclopropylmethoxy group.

  • Bromination: Electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) introduces bromine at the para position relative to the nitro group.

Industrial-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (≥95%). Optimization parameters include:

ParameterOptimal ConditionEffect on Yield
Temperature0–5°C (bromination step)Minimizes side reactions
SolventDichloromethaneImproves solubility
CatalystFeBr₃Facilitates Br⁺ generation

Comparative Analysis with Analogues

Replacing the cyclopropylmethoxy group alters reactivity:

CompoundSubstituentReactivity Profile
1-Bromo-2-chloro-4-nitrobenzene-ClFaster SNAr reactions
1-Bromo-2-ethoxy-4-nitrobenzene-OCH₂CH₃Reduced steric hindrance
1-Bromo-3-nitrobenzeneNo ether groupLower functional diversity

The cyclopropyl group’s ring strain enhances electrophilicity at the benzylic position, enabling unique reaction pathways.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s functional groups permit diverse transformations:

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-bromo-2-(cyclopropylmethoxy)-4-aminobenzene—a precursor for analgesics.

  • Suzuki Coupling: The bromine atom participates in cross-coupling with boronic acids to form biaryl structures, common in kinase inhibitors .

Agrochemical Development

Derivatives exhibit herbicidal and insecticidal activity. For example, replacing the nitro group with a thiocyanate enhances lipid membrane permeability, improving efficacy against pests.

Mechanistic Insights in Medicinal Chemistry

Target Interactions

In silico studies suggest that cyclopropylmethoxy-containing derivatives inhibit cytochrome P450 enzymes via hydrophobic interactions with the heme cofactor. The nitro group’s electron-withdrawing effect stabilizes charge-transfer complexes with biological targets .

Structure-Activity Relationships (SAR)

  • Bromine Position: Para-substitution (relative to nitro) maximizes steric complementarity with enzyme active sites.

  • Cyclopropane Ring: Enhances metabolic stability by resisting oxidative degradation.

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